molecular formula C8H13NO2 B3105511 8-Azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1536225-85-0

8-Azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B3105511
CAS No.: 1536225-85-0
M. Wt: 155.19 g/mol
InChI Key: VVZNPWRETVLXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azabicyclo[3.2.1]octane-3-carboxylic acid (CAS 1536225-85-0) is a versatile chemical building block central to the tropane alkaloid scaffold, a structure of high significance in medicinal chemistry and neuroscience research . This compound provides a rigid bicyclic framework that serves as a critical precursor for synthesizing novel ligands and potential pharmacotherapies. The 8-azabicyclo[3.2.1]octane core is extensively investigated for its role in targeting central nervous system (CNS) transporters . Scientific studies focus on derivatives of this scaffold to develop inhibitors for monoamine transporters, particularly the dopamine (DAT) and serotonin (SERT) transporters, which are key targets for understanding substance abuse and developing treatments . Structure-activity relationship (SAR) studies utilize this core structure to explore the effects of different substituents on binding affinity and selectivity, providing insights for the design of more effective and selective compounds . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly prohibited for human or veterinary use.

Properties

IUPAC Name

8-azabicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZNPWRETVLXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

The compound has been studied for its potential applications in several areas:

1. Medicinal Chemistry

  • Neuropharmacology : Research indicates that derivatives of the azabicyclo[3.2.1]octane framework exhibit significant interactions with neurotransmitter systems, particularly as monoamine reuptake inhibitors. These compounds have been linked to therapeutic effects similar to established antidepressants, suggesting utility in treating mood disorders and anxiety .
  • Pain Management : Related compounds have shown promise in managing pain without the addictive side effects typically associated with traditional opioids .

2. Synthesis of Complex Molecules

  • The compound serves as a building block in the synthesis of more complex molecules, particularly in pharmaceuticals . Its unique structure allows for the development of novel therapeutic agents.

3. Biological Activity

  • Studies have demonstrated various biological activities, including antimicrobial properties and interactions with biological systems that are crucial for assessing therapeutic uses .

Structure-Activity Relationships (SAR)

Research has explored how modifications to the azabicyclo structure affect its biological activity:

ModificationEffect on Activity
N-substitutionIncreased selectivity for kappa-opioid receptors
Pendant group alterationsEnhanced binding affinity and selectivity

These insights are vital for designing more effective derivatives with targeted therapeutic effects.

Case Studies

Several clinical studies have examined the efficacy of azabicyclo derivatives:

  • Depression Treatment : A clinical trial involving a related azabicyclo compound demonstrated significant improvements in depressive symptoms compared to placebo groups, highlighting its potential as a novel antidepressant .
  • Pain Management : An animal model study focused on the analgesic properties of these compounds showed promising results in reducing pain responses without addictive side effects .

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
8-Azabicyclo[3.2.1]octane-3-carboxylic acid -COOH at C3 183.18 (free acid) Precursor for bioactive derivatives; used in opioid antagonist synthesis
(3-exo)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid -Boc at N8, -COOH at C3 (exo) 283.30 Protected amine for peptide synthesis; improved solubility in organic solvents
8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid -Benzyl at N8, -COOH at C3 245.32 Enhanced lipophilicity; potential CNS-targeting agent
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate -COOEt at N8, -C=O at C3 255.27 Intermediate in tropane alkaloid synthesis; ketone group enables further derivatization
8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid -NH2 at C8, -Benzyl at N3 262.31 Dual functional groups for chiral drug design; discontinued due to stability issues

Stereochemical Differences

  • Endo vs. Exo Isomers : The (3-endo)-8-(tert-butoxycarbonyl) derivative () exhibits distinct reactivity in amide coupling reactions compared to the exo isomer (). Endo configurations often show higher steric hindrance, affecting reaction yields .
  • Ecgonine Derivatives : (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride () is a stereospecific intermediate in cocaine biosynthesis, highlighting the role of chirality in biological activity .

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • N8-substitution with bulky groups (e.g., tert-butyl) enhances metabolic stability but reduces blood-brain barrier penetration .
    • C3-carboxylic acid derivatives exhibit higher binding affinity to opioid receptors compared to ester analogues .
  • Pharmacokinetics : Hydrochloride salts () and prodrug esters () are prioritized for their improved bioavailability .

Biological Activity

Overview

8-Azabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound belonging to the tropane alkaloid family, characterized by its nitrogen-containing bicyclic structure and a carboxylic acid functional group at the 3-position. This unique arrangement contributes to its diverse biological activities and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound's bicyclic structure allows it to fit into active sites of these targets, modulating their activity and leading to various biological effects such as inhibition or activation of enzymatic pathways.

Target Interactions

Research indicates that this compound may act as a monoamine reuptake inhibitor, which is significant in treating mood disorders and other neurological conditions. It has been shown to interact with serotonin, norepinephrine, and dopamine transporters, potentially offering therapeutic benefits in conditions like depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Monoamine Reuptake Inhibition Inhibits the reuptake of serotonin, norepinephrine, and dopamine, impacting mood regulation .
Neuroprotective Effects Exhibits potential neuroprotective properties through modulation of neurotransmitter systems.
Analgesic Properties May serve as a mu-opioid receptor antagonist, providing pain relief without central side effects .
Antidepressant Potential Investigated for use in treating depression and related mood disorders by enhancing monoamine levels .

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of this compound derivatives:

  • Pharmacological Evaluation : A study demonstrated that derivatives of this compound effectively inhibited the reuptake of neurotransmitters in vitro, suggesting a mechanism for their antidepressant effects .
  • Neuroprotective Study : Research indicated that certain derivatives could protect neuronal cells from oxidative stress, highlighting their potential in neurodegenerative disease treatments.
  • Opioid Receptor Interaction : Another investigation revealed that specific compounds within this class acted as selective antagonists at mu-opioid receptors, providing insights into their utility in managing opioid-induced bowel dysfunction without affecting central analgesic effects .

Synthesis and Preparation Methods

The synthesis of this compound typically involves asymmetric synthesis techniques such as 1,3-dipolar cycloadditions using cyclic azomethine ylides. These methods are crucial for achieving high yields and purity necessary for pharmacological applications.

Q & A

What is the structural significance of the 8-azabicyclo[3.2.1]octane scaffold in medicinal chemistry? (Basic)

The bicyclic framework imposes conformational rigidity, enhancing binding specificity to targets like monoamine transporters. The bridgehead nitrogen (position 8) acts as a hydrogen bond donor, critical for dopamine transporter (DAT) affinity. Substituents at positions 2 and 3 modulate lipophilicity and electronic interactions, with carboxylic acid derivatives showing improved metabolic stability .

Which analytical techniques are most effective for characterizing 8-azabicyclo[3.2.1]octane derivatives? (Basic)

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^{1}\text{H}/13C^{13}\text{C} NMR spectroscopy resolves stereochemistry. For purity assessment, reverse-phase HPLC with UV detection (254 nm) is standard. Chiral columns (e.g., Chiralpak AD-H) separate enantiomers, essential for activity studies .

What are the primary biological targets of 8-azabicyclo[3.2.1]octane-3-carboxylic acid derivatives? (Basic)

These derivatives target monoamine transporters (DAT, SERT, NET) and long-chain fatty acid elongase 6 (ELOVL6). For example, C-3 aryl groups enhance serotonin transporter (SERT) selectivity, while carboxylic acids improve pharmacokinetic profiles by reducing first-pass metabolism .

How does stereochemistry impact the synthesis and activity of 8-azabicyclo[3.2.1]octane derivatives? (Advanced)

Enantioselective synthesis via asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral auxiliaries (e.g., Oppolzer’s sultam) is critical. The (1R,5S) configuration in tropane alkaloids exhibits 10-fold higher DAT binding than its enantiomer, highlighting the need for stereochemical control in drug design .

What experimental strategies resolve contradictions in SAR data across different monoamine transporters? (Advanced)

Comparative Molecular Field Analysis (CoMFA) maps steric/electrostatic requirements for DAT, SERT, and NET. Validate findings using in vitro uptake assays in HEK293 cells expressing single transporters under standardized KCl depolarization conditions to isolate variable effects .

Which computational approaches optimize the design of 8-azabicyclo[3.2.1]octane-based inhibitors? (Advanced)

Molecular dynamics simulations identify stable binding poses in homology models of transporters. Free Energy Perturbation (FEP) calculations predict ΔΔG values for substituent modifications, prioritizing synthetic targets with >2 kcal/mol affinity improvements .

How are metabolic pathways of these derivatives profiled in preclinical studies? (Advanced)

Incubate derivatives with liver microsomes and NADPH, followed by UPLC-QTOF-MS analysis. Phase I metabolites (e.g., hydroxylated products) are identified via accurate mass shifts. CYP3A4/5 involvement is confirmed using isoform-specific inhibitors like ketoconazole .

What synthetic routes introduce diverse substituents at the C-3 position? (Advanced)

Palladium-catalyzed Suzuki-Miyaura cross-coupling installs aryl groups. Amide bond formation uses HATU/DIPEA, while tert-butyl ester hydrolysis (TFA/dichloromethane) yields free carboxylic acids. Microwave-assisted synthesis improves cyclization yields by 20–30% .

How do researchers validate the enantiopurity of synthesized derivatives? (Advanced)

Chiral HPLC (Chiralcel OD-H column, hexane:isopropanol 90:10) separates enantiomers. Optical rotation measurements and X-ray crystallography confirm absolute configurations. Enantiomeric excess (ee) >98% is typically required for pharmacological studies .

What in vitro models assess transporter inhibition kinetics? (Advanced)

Radioligand displacement assays using [³H]WIN35428 (DAT) and [³H]citalopram (SERT) in transfected CHO cells. Competitive binding curves (nonlinear regression) derive inhibition constants (Ki), with lower Ki indicating higher potency .

How can low cyclization yields in synthesis be addressed? (Advanced)

Optimize reaction temperature (80–100°C) and catalyst loading (5–10 mol% Pd(OAc)₂). Microwave-assisted synthesis reduces reaction times and improves yields compared to conventional heating .

What structural modifications enhance blood-brain barrier (BBB) penetration? (Advanced)

Introduce lipophilic groups (e.g., methyl esters) at C-3 to increase logP. Fluorination improves metabolic stability without compromising passive diffusion, as modeled by BBB scores in SwissADME .

How are QSAR models developed for activity prediction? (Advanced)

Collect IC₅₀ data from transporter assays and compute 3D molecular descriptors (e.g., GRID interaction fields). Partial Least Squares (PLS) regression identifies key properties (hydrophobicity, H-bond donors) driving activity .

What strategies mitigate off-target effects? (Advanced)

Functional selectivity assays (e.g., β-arrestin recruitment vs. G-protein activation) differentiate target engagement. Steric hindrance at C-8 minimizes affinity for off-target receptors (e.g., 5-HT₂B) .

How is ELOVL6 inhibition assessed in metabolic disorder models? (Advanced)

Treat 3T3-L1 adipocytes with derivatives and measure C16:0/C18:0 fatty acid ratios via GC-MS. In high-fat diet murine models, evaluate hepatic steatosis reduction via histopathology and serum ALT/AST levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azabicyclo[3.2.1]octane-3-carboxylic acid
Reactant of Route 2
8-Azabicyclo[3.2.1]octane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.